molecular formula C21H20O6 B2530225 Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate CAS No. 384364-39-0

Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate

Cat. No.: B2530225
CAS No.: 384364-39-0
M. Wt: 368.385
InChI Key: QQVGJDOMCSUTGW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate (ID: 5084-0107) is a benzofuran-based heterocyclic compound with the molecular formula C₂₁H₂₀O₆ and a molecular weight of 368.38 g/mol . The structure features:

  • A benzofuran core substituted at positions 2, 3, and 3.
  • A 4-methoxyphenyl group at position 2.
  • A propanoyloxy (propionyloxy) ester at position 4.
  • An ethyl carboxylate group at position 3.

Its structural complexity and ester functionalities make it a candidate for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-5-propanoyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-18(22)26-15-10-11-17-16(12-15)19(21(23)25-5-2)20(27-17)13-6-8-14(24-3)9-7-13/h6-12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVGJDOMCSUTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the phenol group using reagents like dimethyl sulfate or methyl iodide.

    Esterification: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and an acid catalyst.

    Propanoylation: The propanoyloxy group can be added through an esterification reaction involving propanoic acid and an appropriate activating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other substituents using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 5

Compound 5084-0108 : Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate
  • Molecular Formula : C₂₂H₂₂O₆ (MW: 382.41 g/mol) .
  • Key Difference: The propanoyloxy group at position 5 is replaced with a 2-methylpropanoyloxy (isobutyryloxy) substituent.
CAS 6176-66-5 : Ethyl 4-bromo-2-formyl-7-methyl-5-[(3-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate
  • Molecular Formula : C₂₁H₁₇BrO₆ (MW: 469.27 g/mol) .
  • Key Differences :
    • Bromine atom at position 4 and formyl group at position 2.
    • 3-methylbenzoyloxy substituent at position 5.
  • Impact : The electron-withdrawing bromine and formyl groups may enhance electrophilic reactivity, while the bulky 3-methylbenzoyloxy group could influence solubility.

Variations in the Benzofuran Core

Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate
  • Molecular Formula: Not explicitly stated, but estimated as C₂₅H₂₈O₇ (MW: ~464.5 g/mol) .
  • Key Differences :
    • tert-butyl group at position 2 instead of 4-methoxyphenyl.
    • 2-(4-methoxyphenyl)-2-oxoethoxy chain at position 5.
  • Impact: The tert-butyl group introduces significant steric bulk, likely reducing metabolic degradation.

Functional Group Modifications

Compound 3ka : Ethyl 4-(2-(4-cyanobenzoyl)-3-ethoxy-3-oxopropyl)-2-(4-cyanophenyl)-5-(4-methoxyphenyl)furan-3-carboxylate
  • Key Features : Cyanophenyl groups at positions 2 and 4. 4-cyanobenzoyloxy substituent at position 5.
  • Impact: The electron-deficient cyano groups enhance polarity and may improve interactions with aromatic receptors.

Research Implications

  • Reactivity : Electron-withdrawing groups (e.g., Br, CN) in analogues increase electrophilicity, favoring nucleophilic substitution or cross-coupling reactions .
  • Synthetic Accessibility : Branched esters (e.g., isobutyryloxy in 5084-0108) may require more complex acylating agents compared to linear chains .

Biological Activity

Ethyl 2-(4-methoxyphenyl)-5-(propanoyloxy)-1-benzofuran-3-carboxylate, a compound with the CAS number 384364-39-0, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C21H20O6C_{21}H_{20}O_{6} with a molar mass of 368.38 g/mol. Its structure features a benzofuran core, which is significant for its biological activity.

PropertyValue
CAS Number384364-39-0
Molecular FormulaC21H20O6
Molar Mass368.38 g/mol
StructureChemical Structure

Anticancer Activity

Research has indicated that compounds containing a benzofuran moiety exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : In vitro studies demonstrated that this compound inhibited the proliferation of human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents like cisplatin .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, contributing to its potential protective effects against cellular damage.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
  • Antioxidant Activity : It enhances the expression of endogenous antioxidant enzymes, reducing oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific metabolic enzymes that are crucial for cancer cell survival and proliferation .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various pharmacological applications:

  • Cancer Therapy : Due to its anticancer properties, it may be developed as a novel chemotherapeutic agent.
  • Antioxidant Supplement : Its ability to combat oxidative stress suggests potential use as a dietary supplement for health maintenance.

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